1-Bromo-4-(4-methylphenoxy)benzene
Overview
Description
“1-Bromo-4-(4-methylphenoxy)benzene” is a chemical compound with the molecular formula C13H11BrO2 . It is also known by other names such as "Benzene, 1-bromo-4-phenoxy-" .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(4-methylphenoxy)benzene” consists of a benzene ring substituted with a bromine atom and a 4-methylphenoxy group . The molecular weight is approximately 279.129 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(4-methylphenoxy)benzene” include a density of approximately 1.4 g/cm³, a boiling point of around 340.2°C, and a flash point of about 147.6°C . It also has a molar refractivity of 67.1 cm³ and a polar surface area of 18 Ų .
Scientific Research Applications
Molecular Structure and Properties
- The molecular structure of compounds related to 1-Bromo-4-(4-methylphenoxy)benzene, such as 1-bromo-4-methylselenobenzene, has been studied for its planar structure and intermolecular interactions, which include hydrogen bonds forming a herring-bone pattern in crystal packing (Sørensen & Stuhr-Hansen, 2009).
Synthesis and Applications in Organic Chemistry
1-Bromo-4-(4-methylphenoxy)benzene and related bromophenols have been synthesized for various purposes. For instance, the synthesis of bromophenols from red algae as protein tyrosine phosphatase 1B (PTP1B) inhibitors showcases the compound's potential in biochemistry and pharmacology (Guo et al., 2011).
A study demonstrates the use of a related compound, (prop-2-ynyloxy) benzene, in organic synthesis, highlighting its antibacterial and antiurease activity. This indicates the broader chemical application of bromo-substituted benzene compounds (Batool et al., 2014).
Biological and Antioxidant Properties
Bromophenols, structurally similar to 1-Bromo-4-(4-methylphenoxy)benzene, isolated from marine algae, have shown significant antibacterial properties. This indicates a potential use in developing new antimicrobial agents (Xu et al., 2003).
The antioxidant effect of bromophenols from the red algae Vertebrata lanosa has been studied, showing their potential as natural antioxidants. These findings could be relevant for the use of related compounds in food preservation or pharmaceutical applications (Olsen et al., 2013).
Mechanism of Action
properties
IUPAC Name |
1-bromo-4-(4-methylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHCGDZZUOIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623386 | |
Record name | 1-Bromo-4-(4-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-methylphenoxy)benzene | |
CAS RN |
30427-93-1 | |
Record name | 1-Bromo-4-(4-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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